n-propyl-N-4-pyridylsulphonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N-pyridin-4-ylpropane-1-sulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-2-7-13(11,12)10-8-3-5-9-6-4-8/h3-6H,2,7H2,1H3,(H,9,10) |
InChI Key |
ZWOMUEDWPMKTLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-propyl-N-4-pyridylsulphonamide
The primary and most direct method for the synthesis of this compound involves the reaction of a sulfonyl chloride with a primary amine. This is a classic and widely used method for the formation of sulfonamides. rsc.orgcbijournal.com
The most common and straightforward synthesis of this compound is achieved by the reaction of 4-pyridinesulfonyl chloride with n-propylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. rsc.orgvaia.com The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride.
The general reaction is as follows:
In this specific case, 4-pyridinesulfonyl chloride is treated with n-propylamine. A variety of bases can be used, with pyridine (B92270) itself often being a suitable choice, acting as both a base and a solvent. cbijournal.com Other common bases include triethylamine (B128534) and sodium carbonate. cbijournal.com The reaction is often performed in an aprotic solvent. rsc.org
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Condition |
| Reactants | 4-Pyridinesulfonyl Chloride, n-Propylamine |
| Base | Pyridine, Triethylamine, or Sodium Carbonate cbijournal.com |
| Solvent | Aprotic solvents (e.g., Dichloromethane (B109758), Tetrahydrofuran) |
| Temperature | 0-25 °C cbijournal.com |
| Reaction Time | Varies, typically monitored by TLC rsc.org |
While the reaction of 4-pyridinesulfonyl chloride with n-propylamine is the most direct route, other synthetic strategies can be envisioned, particularly for the synthesis of precursors or for overcoming specific synthetic challenges.
Alternative approaches to sulfonamide bond formation include:
Reaction with N-chlorosulfonyl carbamate (B1207046) (CSC) : Amines can react with CSC at low temperatures to form sulfonamides. rsc.org
Nitrogen-centered radical approaches : Methods involving the use of a xanthate ester as a reagent for aminosulfonation with a pre-formed imidoiodinane as the nitrogen source have been developed for the installation of sulfonamide units onto various cores. okstate.edursc.org
Activation of Primary Sulfonamides : Primary sulfonamides can be activated with reagents like pyrylium (B1242799) salts to form sulfonyl chlorides in situ, which can then react with a variety of nucleophiles. nih.gov
The key precursors for the primary synthesis are 4-pyridinesulfonyl chloride and n-propylamine. 4-Pyridinesulfonyl chloride can be prepared from 4-aminopyridine (B3432731) via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst (the Reed reaction). Alternatively, it can be synthesized from pyridine-4-sulfonic acid by reaction with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. n-Propylamine is a commercially available reagent.
Exploration of Derivatization and Analog Generation Strategies
The generation of analogs of this compound can be achieved by modifying the three main components of the molecule: the pyridine ring, the N-propyl chain, and the sulfonamide linkage.
The pyridine ring is susceptible to various substitution reactions, allowing for the introduction of a wide range of functional groups.
Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring, particularly at the 2- and 4-positions, is activated towards nucleophilic attack, especially if an electron-withdrawing group is present. rsc.orgnih.gov A sulfonyl group at the 4-position can be displaced by strong nucleophiles like alkoxides, thiolates, and cyanides, offering a route to 4-substituted pyridines. rsc.org
C-H Functionalization : Direct functionalization of the C-H bonds of the pyridine ring is a powerful tool for derivatization. For instance, the Minisci reaction allows for the introduction of alkyl radicals at the C-2 and C-4 positions. nih.gov
Synthesis from Substituted Precursors : A straightforward approach is to start the synthesis with an already substituted 4-aminopyridine or pyridine-4-sulfonic acid. A variety of substituted pyridines are commercially available or can be synthesized through established methods. nih.gov
Varying the N-alkyl substituent is a common strategy for creating a library of analogs. This is most readily achieved by using different primary amines in the initial sulfonylation reaction. rsc.orgcbijournal.com
Table 2: Examples of Primary Amines for the Synthesis of N-Alkyl-4-pyridylsulphonamide Analogs
| Amine | Resulting N-substituent |
| Methylamine | N-Methyl |
| Ethylamine | N-Ethyl |
| Isopropylamine | N-Isopropyl |
| Benzylamine | N-Benzyl |
| Cyclopropylamine | N-Cyclopropyl |
Furthermore, the synthesis of various N-alkyl-4-pyridinamines has been described, which could potentially be used as precursors. google.com
The sulfonamide linkage itself can be modified to create structurally related analogs.
N-Acylation : The sulfonamide nitrogen can be acylated to form N-acyl-N-alkyl sulfonamides. nih.govacs.org This introduces an additional point of diversity and can alter the chemical properties of the molecule.
Formation of Sulfoximines : Sulfoximines are structurally related to sulfonamides and can be considered as analogs. One synthetic route involves the S-alkylation of sulfinamides. rsc.org This would represent a significant structural departure while maintaining a sulfur-based linkage.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time, energy consumption, and the formation of by-products. For the synthesis of this compound, while specific optimization studies for this exact molecule are not extensively detailed in the literature, valuable insights can be drawn from research on the synthesis of analogous pyridylsulfonamides and N-aryl sulfonamides. Key parameters that are typically optimized include the choice of base, solvent, temperature, and catalyst.
The conventional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. In the case of this compound, this would involve the reaction of 4-pyridinesulfonyl chloride with n-propylamine. The optimization of this transformation would focus on several key variables.
Influence of Base and Solvent:
The choice of base and solvent system is crucial in sulfonamide synthesis to facilitate the reaction and neutralize the hydrogen chloride formed. Studies on the formation of related sulfonamides have explored various conditions. For instance, in the synthesis of sulfonamides containing a pyridine core, different methods have been compared. One study found that using pyridine as both the base and the solvent and stirring the mixture at 80 °C for 5 hours provided the best results for the formation of certain pyridylsulfonamides. nih.gov In contrast, using sodium hydride (NaH) as the base in solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) under reflux conditions yielded poorer results. nih.gov Another approach using triethylamine (Et3N) in dichloromethane (CH2Cl2) at reflux also resulted in a lower yield for a similar compound. nih.gov
These findings suggest that for the synthesis of this compound, a systematic evaluation of different bases and solvents would be a primary focus for optimization. The basicity and nucleophilicity of the amine, as well as the solubility of the reactants and intermediates in the chosen solvent, would significantly impact the reaction's efficiency.
Table 1: Comparison of Reaction Conditions for the Synthesis of a Model Pyridylsulfonamide
| Method | Base | Solvent | Temperature | Yield |
| A | Et3N | CH2Cl2 | Reflux | 34% |
| B | NaH | MeCN or DMF | Reflux | <34% |
| C | Pyridine | Pyridine | 80 °C | Optimal |
This table is a representation of findings for a related pyridylsulfonamide synthesis and is intended to illustrate general optimization principles. nih.gov
Temperature and Reaction Time:
Temperature is another critical parameter that influences the rate of reaction and the potential for side reactions. For some multicomponent reactions to form pyridines with sulfonamide moieties, a temperature of 90 °C under solvent-free conditions was found to be optimal. rsc.orgresearchgate.net Lowering the temperature in this specific system resulted in significantly longer reaction times or lower yields. researchgate.net The optimization of temperature and reaction time is a balancing act; higher temperatures can accelerate the desired reaction but may also promote the degradation of reactants or products, or lead to the formation of unwanted by-products.
Catalytic Approaches:
Modern synthetic methodologies often employ catalysts to enhance reaction efficiency and selectivity under milder conditions. For N-aryl sulfonamides, copper-catalyzed Chan-Lam type N-arylation has been shown to be effective. researchgate.net For example, a CuF2/DMSO catalytic system can facilitate the C-N cross-coupling of sulfonamides with aryl(trimethoxy)silanes without the need for a base or ligand. researchgate.net Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of N,N-diarylsulfonamides and for the sulfonamidation of aryl halides. organic-chemistry.orgnih.gov While these methods have not been specifically reported for this compound, they represent a promising avenue for optimization, potentially offering higher yields and greater functional group tolerance compared to traditional methods.
Stoichiometry and By-product Formation:
The stoichiometry of the reactants, specifically the ratio of the amine to the sulfonyl chloride, can significantly affect the yield and product distribution. In some cases, using an excess of the amine can help to drive the reaction to completion and act as a base to neutralize the HCl formed. However, in the synthesis of pyridylsulfonamides, the use of excess pyridine sulfonyl chloride has been noted. nih.gov It is also important to consider the potential for side reactions. For instance, the formation of a double sulfonylation product has been observed, particularly when the sulfonamide nitrogen is deprotonated under basic conditions. nih.gov This highlights the importance of carefully controlling the reaction conditions to minimize the formation of such impurities.
Structural Elucidation and Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of n-propyl-N-4-pyridylsulphonamide by providing information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the n-propyl and pyridyl moieties. The n-propyl group will present a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene group bonded to the sulfonamide nitrogen. The pyridyl protons will appear as two sets of doublets in the aromatic region of the spectrum, reflecting their distinct electronic environments. The proton on the sulfonamide nitrogen (SO₂NH) is anticipated to appear as a singlet, the chemical shift of which can be sensitive to solvent and concentration. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data, showing discrete signals for each unique carbon atom. The three carbons of the n-propyl group will appear in the aliphatic region. The pyridyl ring will display characteristic signals in the aromatic region. The chemical shifts of the pyridyl carbons are influenced by the nitrogen atom and the sulfonamide substituent. rsc.org
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Propyl-CH₃ | Triplet | Aliphatic region |
| Propyl-CH₂ | Sextet | Aliphatic region |
| N-CH₂ | Triplet | Aliphatic region |
| Pyridyl-H | Doublets | Aromatic region |
| SO₂NH | Singlet | N/A |
| Pyridyl-C | N/A | Aromatic region |
Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.
Second-order spectral effects may be observed in the proton NMR of the n-propyl group, particularly if bulky substituents hinder free rotation, leading to more complex splitting patterns than simple first-order analysis would predict. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns.
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent protonated molecule [M+H]⁺. nih.gov The exact mass of this ion allows for the confirmation of the elemental composition of the molecule.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the protonated molecule, would reveal characteristic fragmentation pathways for sulfonamides. nih.govnih.gov Common fragmentation patterns include cleavage of the S-N bond and the C-S bond, leading to the formation of specific fragment ions that can be used to piece together the structure of the parent molecule. The fragmentation of the n-propyl chain and the pyridyl ring would also produce diagnostic ions. nih.gov
| Ion | Description |
| [M+H]⁺ | Protonated molecule |
| [C₅H₅N]⁺ | Pyridyl fragment |
| [C₃H₇]⁺ | Propyl fragment |
| [SO₂NHC₃H₇]⁺ | Propylsulfonamide fragment |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.
The FTIR spectrum is expected to display characteristic absorption bands for the sulfonamide group, the pyridyl ring, and the alkyl chain. The most prominent of these are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. rsc.org The N-H stretching vibration of the sulfonamide is also a key diagnostic peak. rsc.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| SO₂ | Asymmetric Stretch | 1320-1310 |
| SO₂ | Symmetric Stretch | 1155-1143 |
| N-H | Stretch | 3349-3144 |
| C-H (Aliphatic) | Stretch | 2960-2850 |
| C=C, C=N (Aromatic) | Stretch | 1600-1400 |
| S-N | Stretch | 914-895 |
Data based on typical ranges for sulfonamides. rsc.org
The presence of these characteristic bands in the experimental spectrum provides strong evidence for the successful synthesis of the target compound. jst.go.jpresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
For crystalline samples of this compound, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions. mdpi.com
In the solid state, sulfonamides commonly form hydrogen-bonded networks. mdpi.com It is anticipated that the N-H group of the sulfonamide will act as a hydrogen bond donor, while the oxygen atoms of the sulfonamide and the nitrogen atom of the pyridyl ring can act as hydrogen bond acceptors, leading to the formation of chains or more complex three-dimensional structures. mdpi.com
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice |
| Space Group | Symmetry of the crystal |
| Atomic Coordinates | 3D position of each atom |
| Bond Lengths & Angles | Geometric details of the molecule |
| Torsion Angles | Conformation of the molecule |
| Hydrogen Bonding | Intermolecular interactions in the solid state |
The specific crystallographic data would be obtained from the diffraction experiment.
Powder X-ray diffraction (PXRD) can be used to assess the phase purity of the bulk crystalline material. rsc.org
Computational Chemistry and Molecular Modeling Investigations
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of novel compounds is a cornerstone of modern drug discovery and materials science. These models, often based on Quantitative Structure-Activity Relationships (QSAR), aim to correlate the chemical structure of a compound with its biological effect. For the pyridylsulphonamide class, such models are crucial for identifying which structural modifications might lead to enhanced or diminished activity.
Predictive QSAR models are built upon datasets of compounds with known activities. For instance, in a series of substituted arylsulphonamides, variations in substituents on the aromatic rings can lead to significant differences in their biological effects. A study on substituted arylsulphonamides as inhibitors of perforin-mediated lysis provides an example of the data that can be used to build such models. semanticscholar.org Although n-propyl-N-4-pyridylsulphonamide was not included in this specific study, the inhibitory concentrations (IC50) of related compounds, such as various pyridylsulphonamides, were determined. semanticscholar.org These data points are fundamental for creating predictive models that can then be used to estimate the activity of new, unsynthesized compounds like this compound.
The general approach involves describing the chemical structures using a variety of molecular descriptors, which can be electronic, steric, or hydrophobic in nature. Statistical methods are then employed to derive a mathematical equation that links these descriptors to the observed biological activity. The ultimate goal is to generate models with high predictive power for new molecules within the same chemical class.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more detailed, three-dimensional understanding of the structure-activity relationship. This method calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. The resulting contour maps highlight regions where changes in steric bulk or electrostatic properties are likely to influence activity.
While a specific CoMFA study on this compound has not been identified in the reviewed literature, the methodology is highly applicable to the pyridylsulphonamide class. For a series of related compounds, CoMFA could elucidate the key structural features required for their biological target interaction. For example, a CoMFA analysis on a series of pyridylsulphonamide analogues could reveal that a bulky substituent at a particular position on the pyridine (B92270) ring is beneficial for activity, while a positive electrostatic potential in another region is detrimental. These insights are invaluable for the rational design of more potent and selective compounds. The development of 3D-QSAR models, including CoMFA, has been noted as a valuable approach in medicinal chemistry for designing potent inhibitors of enzymes. acsmedchem.org
Simulation of Molecular Dynamics for Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. googleapis.com For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis through MD simulations can provide crucial insights into its preferred shapes and how it might interact with a biological target. googleapis.com
An MD simulation would model the movement of the atoms of this compound in a simulated environment, such as in water or a lipid bilayer, to mimic physiological conditions. By analyzing the trajectory of the simulation, researchers can identify the most stable, low-energy conformations of the molecule. This information is critical because the biological activity of a compound is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of a protein or other macromolecule. While specific MD simulation data for this compound is not available, this technique remains a standard and vital tool for the conformational analysis of such compounds.
In Silico Prediction of Preclinical Pharmacokinetic Properties (ADMET) for Compound Design
In addition to predicting biological activity, computational methods are widely used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. These in silico predictions are essential for weeding out candidates that are likely to fail in later stages of development due to poor pharmacokinetic profiles or toxicity.
For this compound, a variety of ADMET properties could be predicted using computational tools. These predictions are based on the molecule's structural features and physicochemical properties, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
While specific in silico ADMET prediction data for this compound is not publicly documented, the general approach is well-established. For the broader class of pyridylsulphonamides, computational ADMET profiling would be a key step in their evaluation. For instance, a study on a meta-pyridylsulphonamide series highlighted the importance of optimizing pharmacokinetic (PK) properties. acsmedchem.org
Below is an interactive table showcasing the types of ADMET properties that would be predicted for a compound like this compound and the general interpretation of these predictions.
| ADMET Property | Predicted Value (Illustrative) | Implication for Drug-Likeness |
| Absorption | ||
| Caco-2 Permeability | Moderate to High | Good potential for oral absorption |
| Human Intestinal Absorption | > 80% | Likely to be well-absorbed from the gut |
| Distribution | ||
| Blood-Brain Barrier Penetration | Low | May not readily enter the central nervous system |
| Plasma Protein Binding | High | May have a longer duration of action |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |
| Toxicity | ||
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic |
This table is for illustrative purposes only and does not represent actual predicted data for this compound.
The synthesis of this compound has been described in the literature, indicating its accessibility for further experimental and computational studies. google.com The application of the computational techniques discussed herein would be a logical next step in characterizing its potential.
Preclinical Biological Activity and Molecular Mechanisms of Action
Investigation of Receptor Binding Profiles and Ligand Selectivity
Dopamine (B1211576) Receptor Subtype Interactions (e.g., D3 Receptor Antagonism)
Publicly available scientific literature and research databases did not yield specific information regarding the interaction of n-propyl-N-4-pyridylsulphonamide with dopamine receptor subtypes, including D3 receptor antagonism.
Glycine Transporter 1 (GlyT1) Inhibition Studies
There is no specific information available in the scientific literature directly investigating the inhibitory effects of this compound on the Glycine Transporter 1 (GlyT1). While other sulfonamide derivatives have been explored as GlyT1 inhibitors, data for this particular compound is not present in the reviewed sources. nih.gov
Phosphatidylinositol 3-kinase (PI3K) Inhibition Pathways
No studies were identified that evaluate the activity of this compound concerning Phosphatidylinositol 3-kinase (PI3K) inhibition pathways.
Carbonic Anhydrase Isoform IX (CA IX) Targeting Mechanisms
The chemical structure of this compound, which contains a sulfonamide group, is characteristic of a class of molecules known as carbonic anhydrase inhibitors (CAIs). nih.gov Carbonic anhydrases are metalloenzymes that play a crucial role in pH regulation. nih.gov Specifically, Carbonic Anhydrase IX (CA IX) is a tumor-associated isoform that is highly expressed in many cancers, often induced by hypoxia. nih.govnih.gov Its role in maintaining the acidic tumor microenvironment makes it a significant target for anticancer therapies. nih.govresearchgate.net
The primary mechanism of action for sulfonamide-based CAIs involves the coordination of the sulfonamide group to the zinc ion located in the enzyme's active site. This binding event blocks the catalytic activity of the enzyme, which is the hydration of carbon dioxide to bicarbonate and protons. nih.gov
Research into novel CA IX inhibitors has utilized a "tail-based" design approach, modifying the scaffold of known inhibitors like SLC-0111. nih.gov Studies on a 4-pyridyl analog, structurally related to this compound, demonstrated selective inhibition of CA IX. This suggests that the 4-pyridyl moiety contributes to the compound's binding and selectivity for the tumor-associated CA IX isoform over other isoforms. nih.gov The inhibition of CA IX disrupts the pH balance in the tumor microenvironment, which can lead to reduced tumor progression, invasion, and chemoresistance. nih.gov
Table 1: Inhibition Data for CA IX by Reference and Analog Compounds
| Compound | Target | Inhibition (µg/mL) | Note |
| SLC-0111 | CA IX | 0.048 ± 0.006 | A known selective inhibitor of tumor-associated carbonic anhydrases. nih.gov |
| SLC-0111 | CA XII | 0.096 ± 0.008 | A known selective inhibitor of tumor-associated carbonic anhydrases. nih.gov |
| 4-pyridyl analog (Pyr) | CA IX | Not specified | Demonstrated selective inhibition, indicating potential as a targeted inhibitor. nih.gov |
Enzymatic Inhibition and Modulatory Effects
Amine Oxidase, Copper Containing 3 (AOC3) Activity Modulation
No research findings were available to describe the modulatory effects of this compound on the activity of Amine Oxidase, Copper Containing 3 (AOC3), also known as Vascular Adhesion Protein 1 (VAP-1).
Urease Inhibition Assays
No published studies were identified that have evaluated this compound as a potential urease inhibitor.
DNA-PK Inhibition in Cellular Pathways
There is no available research documenting the effects of this compound on DNA-dependent protein kinase (DNA-PK) activity or its role in related cellular pathways.
In Vitro Cellular Assays for Biological Response Assessment
No data from in vitro cellular assays for this compound are present in the public domain.
Assessment of Anti-Proliferative Effects in Research Cell Lines
Information regarding the anti-proliferative effects of this compound on any research cell lines is not available in published literature.
Evaluation of Cellular Pathway Modulation (e.g., Apoptosis, Cell Cycle)
There are no studies available that assess the impact of this compound on cellular pathways such as apoptosis or the cell cycle.
In Vivo Preclinical Models for Pharmacological Efficacy
No in vivo preclinical studies for this compound have been published.
Animal Models for Neurological Disorders
There is no research available that investigates the pharmacological efficacy of this compound in any animal models of neurological disorders.
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Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Pharmacophore Elements and Their Contributions to Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the pyridyl sulfonamide class, the core pharmacophore consists of several key elements:
The Pyridine (B92270) Ring: This heterocyclic ring often serves as a crucial interaction point within biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, orienting the molecule within a receptor's binding pocket.
The Sulfonamide Linker (-SO₂NH-): This group is a cornerstone of the pharmacophore. It is a versatile functional group that can act as both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the SO₂ group). nih.gov This dual capability allows for multiple, stabilizing interactions with amino acid residues in target proteins like enzymes or receptors. nih.gov The sulfonamide moiety is a common feature in various clinically used drugs for this reason. researchgate.netfrontiersin.org
The N-Propyl Group: The alkyl group attached to the sulfonamide nitrogen, in this case, a propyl group, occupies a specific region of the binding site. Its size, shape, and lipophilicity are critical. Variations in the length and branching of this alkyl chain can significantly impact binding affinity and selectivity.
Substituents on the Pyridine Ring: The nature and position of any additional substituents on the pyridine ring can modulate the electronic properties and steric profile of the entire molecule, fine-tuning its activity.
In the context of designing ligands for specific targets, such as the 5-HT₇ receptor, the sulfonamide scaffold is a recognized pharmacophore. nih.gov Similarly, in the development of novel antimalarial agents, a library of nih.govnih.govnih.govtriazolo[4,3-a]pyridines bearing a sulfonamide fragment was designed, highlighting the importance of this combined pharmacophore. mdpi.com
Impact of Substituent Electronic and Steric Effects on Biological Activity
The biological activity of pyridyl sulfonamides is highly sensitive to the electronic and steric nature of their substituents. These factors directly influence how the molecule interacts with its biological target.
Electronic Effects: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the pyridine ring can alter the pKa of the sulfonamide nitrogen and the charge distribution across the molecule. This, in turn, affects the strength of hydrogen bonds and other electrostatic interactions. For example, a study on a series of pyridine-based sulfonamides designed as antiviral agents found that the nature of the substituent at the C5 position of the pyridine ring was critical for activity. acs.org Compounds with an ethoxycarbonyl group (an EWG) at this position showed significantly better antiviral activity against HSV-1 and CBV4 than analogous compounds where this group was replaced by a cyano group (a stronger EWG). acs.org This suggests a delicate electronic balance is required for optimal activity.
Steric Effects: The size and spatial arrangement of substituents play a crucial role in determining how well the molecule fits into its binding site. Bulky groups can cause steric hindrance, preventing optimal binding. Conversely, extending a substituent can sometimes allow it to access additional binding pockets, enhancing affinity. Research into HIV-1 inhibitors based on indolylarylsulfones demonstrated the importance of the length of a flexible alkyl linker chain connecting different parts of the molecule. nih.gov This linker's flexibility and length were key to allowing the molecule to adapt to the shape of the binding pocket. nih.gov
The following table, based on data from a study on antiviral pyridine-based sulfonamides, illustrates the impact of different substituents on biological activity. acs.org
| Compound | Pyridine Ring Substituent (C5) | R Group (on other side of molecule) | Virus | Activity (% Viral Reduction) |
| 15c | Ethoxycarbonyl (-COOEt) | 4-chlorophenyl | HSV-1 | >50% |
| 15d | Ethoxycarbonyl (-COOEt) | 4-methylphenyl | HSV-1 | >50% |
| 15a | Cyano (-CN) | 4-chlorophenyl | HSV-1 | Lower to no activity |
| 15b | Cyano (-CN) | 4-methylphenyl | HSV-1 | Lower to no activity |
| 15c | Ethoxycarbonyl (-COOEt) | 4-chlorophenyl | CBV4 | >50% |
| 15d | Ethoxycarbonyl (-COOEt) | 4-methylphenyl | CBV4 | >50% |
This table is an illustrative adaptation of findings reported in the literature. acs.org
Rational Design Principles Derived from SAR Data
The insights gained from SAR studies are fundamental to the rational design of new and improved therapeutic agents. rsc.org By understanding which molecular features are essential for activity, chemists can design new molecules with enhanced potency, selectivity, and better pharmacokinetic profiles. frontiersin.orgnih.gov
Key rational design strategies in pyridyl sulfonamide research include:
Molecular Hybridization: This strategy involves combining two or more pharmacophoric scaffolds into a single molecule to achieve a synergistic or additive effect. frontiersin.org For instance, novel dihydropyrimidine (B8664642)/sulfonamide hybrids were designed to act as dual inhibitors of mPGES-1 and 5-LOX, two key enzymes in the inflammatory pathway. frontiersin.org
Scaffold Hopping and Bioisosteric Replacement: When a particular part of a molecule is associated with poor properties (e.g., metabolic instability), it can be replaced with a bioisostere—a group with similar steric and electronic properties. In the development of Chlamydia trachomatis inhibitors, a hydrolysable phenyl amide was replaced with a more stable 1,2,3-triazole analogue, leading to potent compounds. nih.gov
Structure-Based Design and Molecular Extension: When the 3D structure of the target protein is known, molecules can be designed to fit precisely into the binding site. A "molecular extension" tactic was used to design novel ERK kinase inhibitors, starting from a small fragment bound in the ATP binding pocket and extending it to create more potent molecules. nih.gov
The table below summarizes some rational design principles applied in sulfonamide research.
| Design Principle | Example Application | Target/Goal | Reference |
| Molecular Hybridization | Combining dihydropyrimidine and sulfonamide scaffolds. | Dual mPGES-1/5-LOX inhibition for anti-inflammatory agents. | frontiersin.org |
| Molecular Extension | Extending a small fragment from the ERK kinase binding pocket. | Development of potent ERK inhibitors for cancer therapy. | nih.gov |
| Library Design | Creating a library of triazolopyridine sulfonamides with three points of randomization. | Discovery of novel antimalarial agents targeting falcipain-2. | mdpi.com |
Fragment-Based Drug Design Approaches in Pyridyl Sulfonamide Research
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying lead compounds. frontiersin.orgfrontiersin.org It starts by screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. nih.gov Because of their low complexity, these fragments provide excellent starting points for building more potent, drug-like molecules. nih.gov
The process typically involves:
Fragment Screening: Identifying fragments that bind to the target, often using sensitive biophysical techniques.
Hit-to-Lead Optimization: Growing, linking, or merging these initial fragment hits to increase their affinity and selectivity. frontiersin.orgnih.gov
Fragment Growing: This is a common strategy where a confirmed fragment hit is elaborated upon, adding new functional groups to make additional interactions with the target protein. frontiersin.org The "molecular extension" tactic described for ERK inhibitors is a prime example of this approach, where a small, bound fragment was systematically built upon to improve potency. nih.gov
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, high-affinity molecule.
Fragment Merging: This involves identifying overlapping fragments and combining their features into a single, optimized compound. frontiersin.org
FBDD is particularly useful for challenging targets. frontiersin.org While specific FBDD campaigns for n-propyl-N-4-pyridylsulphonamide are not detailed in the provided context, the principles are widely applied to scaffolds like sulfonamides. For example, a known sulfonamide inhibitor's co-crystal structure with its target can be used to guide the growth of smaller fragments to better fill the binding site. frontiersin.org This approach allows for a more efficient exploration of chemical space and can lead to novel drug candidates with improved properties. frontiersin.org
Analytical Methodologies for Research and Quantification
Development of High-Performance Liquid Chromatography (HPLC) Assays
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of n-propyl-N-4-pyridylsulphonamide. HPLC methods are favored for their high resolution, sensitivity, and reproducibility.
A typical HPLC assay for this compound would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic modifier is increased over time, allows for the efficient separation of the target compound from impurities and other components in the sample matrix.
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where this compound exhibits maximum absorbance. For enhanced selectivity and sensitivity, particularly in complex matrices like biological fluids, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD at 254 nm |
Gas Chromatography (GC) for Volatile Derivatives and Purity
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing its purity and for the analysis of any volatile derivatives. nih.gov Due to the relatively low volatility of the compound, derivatization may be necessary to convert it into a more volatile form suitable for GC analysis.
The choice of column is critical, with capillary columns coated with a non-polar or medium-polarity stationary phase being common choices. A Flame Ionization Detector (FID) is often used for quantification due to its wide linear range and good sensitivity for organic compounds. For structural confirmation and identification of unknown impurities, GC coupled with a Mass Spectrometer (GC-MS) is the preferred method. nih.gov
Quantitative NMR (qNMR) for Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary ratio method for determining the concentration of this compound with high precision and accuracy, without the need for a specific reference standard of the analyte itself. mdpi.com The principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of corresponding nuclei. mdpi.com
For ¹H qNMR analysis, a known amount of an internal standard with a well-defined chemical shift that does not overlap with the analyte signals is added to the sample. By comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard, the absolute concentration of the target compound can be calculated. nih.gov
Table 2: Key Considerations for qNMR Analysis of this compound
| Parameter | Consideration |
| Solvent | Deuterated solvent (e.g., DMSO-d₆, CDCl₃) |
| Internal Standard | A certified reference material with non-overlapping signals (e.g., maleic acid, dimethyl sulfone) |
| Relaxation Delay (d1) | Sufficiently long to ensure complete relaxation of all relevant nuclei (typically 5-7 times the longest T₁) |
| Pulse Angle | Typically 90° for maximum signal intensity |
| Signal Selection | A well-resolved signal of this compound, free from interference |
Advanced Mass Spectrometry for Metabolite Identification in Preclinical Studies
Advanced mass spectrometry (MS) techniques are indispensable for the identification and structural elucidation of metabolites of this compound in preclinical studies. nih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. nih.gov
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to fragment the molecular ions of potential metabolites. The resulting fragmentation patterns provide crucial structural information, helping to pinpoint the site of metabolic modification (e.g., hydroxylation, N-dealkylation, or conjugation). nih.gov This detailed metabolic profiling is essential for understanding the compound's biotransformation pathways. nih.gov
Fluorescence-Based Assays for Enzyme Activity Monitoring
Fluorescence-based assays provide a highly sensitive and high-throughput method for monitoring the activity of enzymes that may interact with or be inhibited by this compound. nih.govnih.gov While not a direct analysis of the compound itself, these assays are crucial for characterizing its pharmacological effects.
In a typical assay, a non-fluorescent or weakly fluorescent substrate of the target enzyme is used. Upon enzymatic conversion, a highly fluorescent product is generated. The rate of fluorescence increase is directly proportional to the enzyme's activity. By measuring the fluorescence in the presence of varying concentrations of this compound, its inhibitory or modulatory effects on the enzyme can be quantified. These assays can be adapted for high-throughput screening to discover and characterize potential drug candidates. nih.gov
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystal structure of this compound. nih.govnih.gov This analysis maps the electron distribution of a molecule within a crystal, providing insights into the nature and extent of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.gov
The Hirshfeld surface is generated based on the electron density of the molecule. Different properties, such as d_norm (which highlights intermolecular contacts shorter than van der Waals radii), shape index, and curvedness, can be mapped onto this surface to provide a detailed picture of the crystal packing. whiterose.ac.uk Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, expressed as a percentage of the total surface area. nih.gov This information is valuable for understanding the solid-state properties of the compound, such as its stability and solubility.
Future Perspectives and Research Challenges in Pyridyl Sulfonamide Chemistry
Development of Novel Synthetic Strategies for Complex Analogues
A primary challenge in advancing pyridyl sulfonamide chemistry lies in the creation of novel and efficient synthetic pathways to produce structurally complex analogues. Traditional synthetic methods are often multi-step, low-yielding, and may lack the versatility needed for modern drug discovery which demands extensive structure-activity relationship (SAR) studies.
Recent research has focused on overcoming these limitations. For instance, a novel strategy involves the use of quinoline-based dendrimer-like ionic liquids as catalysts. nih.gov This method facilitates the synthesis of new pyridine (B92270) series containing a sulfonamide moiety through a cooperative vinylogous anomeric-based oxidation mechanism, achieving high yields in short reaction times under solvent-free conditions. nih.gov Another innovative approach has been the development of a one-pot, three-component synthesis for novel 3-sulfonamide pyrrol-2-one derivatives that feature two sulfonamide groups, using trifluoroacetic acid as a catalyst. acs.org
Furthermore, new strategies have been devised for assembling functionalized pyridine-based compounds incorporating benzothiazole (B30560) and benzimidazole (B57391) moieties. acs.org These methods involve reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles to create a library of diverse molecules. acs.org The synthesis of such complex heterocyclic systems is crucial for exploring new chemical space and identifying compounds with enhanced biological activity. nih.govacs.org The development of these multicomponent reactions and novel catalytic systems is essential for efficiently generating libraries of complex pyridyl sulfonamides for high-throughput screening and optimization. nih.gov
Advanced Computational Approaches for Predictive Modeling
Computational modeling has become an indispensable tool in the design and discovery of novel pyridyl sulfonamide-based therapeutic agents. scirp.orgscirp.org These in silico methods allow for the rational design of compounds and the prediction of their biological activities and physicochemical properties before undertaking costly and time-consuming synthesis. scirp.orgnih.gov
Molecular docking is a widely used technique to predict the binding affinity and interaction patterns of sulfonamide derivatives with their biological targets. scirp.orgscirp.org For example, docking studies have been used to understand the interactions between potent pyridyl sulfonamide derivatives and the active site of enzymes like Hsp90α and vascular endothelial growth factor receptor 2 (VEGF-R2). acs.orgnih.gov In one study, docking of compounds 15c and 15d into the Hsp90α protein showed binding energies of -5.7789 and -6.3783, respectively, with the benzene (B151609) ring of the compounds showing hydrophobic interactions with Asn 51. acs.org Similarly, computational analysis of pyridine variants of benzoyl-phenoxy-acetamide (BPA) helped select candidates with improved water solubility, low cardiotoxicity, and a higher probability of crossing the blood-brain barrier for treating glioblastomas. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. jchemlett.com By correlating structural features with biological activity, QSAR models can guide the optimization of lead compounds. For example, a QSAR model for thiazolino 2-pyridone amide analogs identified key structural requirements for inhibiting the growth of Chlamydia trachomatis. jchemlett.com Density Functional Theory (DFT) calculations are also employed to understand the electronic properties and molecular geometry of novel pyridyl-based systems, which can be correlated with their experimental mesomorphic and biological properties. mdpi.com
| Compound/Derivative | Target Receptor | Predicted Binding Energy (kcal/mol) | Computational Method | Reference |
| Compound 4b | EGFR | -128.819 | Molecular Docking (MVD) | scirp.org |
| Compound 7b | EGFR | -127.523 | Molecular Docking (MVD) | scirp.org |
| Compound 15c | Hsp90α | -5.7789 | Molecular Docking (MOE) | acs.org |
| Compound 15d | Hsp90α | -6.3783 | Molecular Docking (MOE) | acs.org |
Identification of Novel Biological Targets
A key area of ongoing research is the identification of new biological targets for pyridyl sulfonamide derivatives, expanding their therapeutic potential beyond their traditional applications. biosynth.comgoogle.com The unique structural features of this class of compounds allow them to interact with a wide array of proteins and enzymes implicated in various disease pathways. nih.gov
Recent studies have successfully identified several novel targets. For example, certain pyridine-sulfonamide hybrids have been discovered as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Compound VIIb from this series inhibited VEGFR-2 with an IC₅₀ value of 3.6 µM. nih.gov Other research has shown that pyridine-based sulfonamides can inhibit Hsp90α, a chaperone protein involved in the stability of many proteins required for tumor cell growth. acs.org
The versatility of the pyridyl sulfonamide scaffold is further demonstrated by its activity against enzymes implicated in metabolic and neurodegenerative diseases. nih.gov Certain derivatives have shown potent inhibitory activity against yeast α-glucosidase, a target for type-II diabetes, with compound 4c being the most active (IC₅₀ = 25.6 µM). nih.gov Additionally, compounds like 4a have demonstrated inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease. nih.gov Furthermore, novel pyrrol-2-one derivatives bearing two sulfonamide moieties have been identified as selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA II, hCA IX, and hCA XII, which are involved in tumorigenesis. acs.org Pyridine-2-sulfonamide itself has been noted to bind to the endothelin-A receptor. biosynth.com
| Compound/Derivative | Biological Target | IC₅₀ Value | Disease Area | Reference |
| Compound VIIb | VEGFR-2 | 3.6 µM | Cancer | nih.gov |
| Sorafenib (Reference) | VEGFR-2 | 4.8 µM | Cancer | nih.gov |
| Compound 15d | Hsp90α | 4.48 µg/mL | Viral Infections, Cancer | acs.org |
| Compound 15c | Hsp90α | 10.24 µg/mL | Viral Infections, Cancer | acs.org |
| Compound 4c | α-glucosidase | 25.6±0.2 µM | Type-II Diabetes | nih.gov |
| Compound 4a | α-glucosidase | 32.2±0.3 µM | Type-II Diabetes | nih.gov |
| Compound 4a | Acetylcholinesterase (AChE) | 50.2±0.8 µM | Alzheimer's Disease | nih.gov |
| Compound 4a | Butyrylcholinesterase (BChE) | 43.8±0.8 µM | Alzheimer's Disease | nih.gov |
| Acarbose (Reference) | α-glucosidase | 38.25±0.12 µM | Type-II Diabetes | nih.gov |
Exploration of Multi-Targeting Strategies for Complex Diseases
The multifactorial nature of complex diseases like cancer, neurodegenerative disorders, and metabolic syndrome presents a significant therapeutic challenge for single-target drugs. nih.govnih.gov This has led to the emergence of polypharmacology, or the design of multi-target-directed ligands (MTDLs), as a promising strategy. nih.gov The sulfonamide scaffold is exceptionally well-suited for this approach due to its broad bioactivity and structural versatility. nih.govnih.gov
Researchers are actively exploring the development of pyridyl sulfonamides that can simultaneously modulate multiple targets involved in a disease cascade. For instance, in the context of Alzheimer's disease, which involves complex pathophysiology including cholinergic deficits and calcium dysregulation, sulfonamide-dihydropyridine hybrids have been designed as MTDLs. nih.gov These compounds aim to concurrently provide calcium channel blockade and cholinesterase inhibition. nih.gov Similarly, a single pyridine sulfonamide derivative, compound 4a , was found to inhibit α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), suggesting its potential as a multi-target agent for managing both type-II diabetes and Alzheimer's disease. nih.gov
In cancer therapy, combining inhibitors of different pathways is a common strategy. Pyridyl sulfonamides that inhibit targets like carbonic anhydrases (implicated in tumor pH regulation) and other kinases (like VEGFR-2, involved in angiogenesis) could offer a synergistic antitumor effect. acs.orgnih.gov The development of pyrimidine (B1678525) sulfonamide derivatives that induce cell cycle arrest and also interact with key signaling proteins like PI3Kα further illustrates this multi-pronged approach. nih.gov The future of treating complex diseases may lie in these intelligently designed MTDLs, and pyridyl sulfonamides represent a highly valuable starting point for their development. nih.gov
Q & A
Q. What are the optimal synthetic routes for n-propyl-N-4-pyridylsulphonamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of sulfonamide derivatives typically involves nucleophilic substitution between a sulfonyl chloride and an amine-bearing pyridine derivative. For n-propyl-N-4-pyridylsulphonamide, a two-step approach is recommended:
- Step 1 : React 4-aminopyridine with n-propylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or NMP) under basic conditions (e.g., triethylamine) at 60–80°C for 6–12 hours .
- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) . Key factors affecting yield include solvent choice (NMP enhances reaction rates ), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and temperature control to minimize side reactions.
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer: Combine ¹H/¹³C NMR and IR spectroscopy to confirm functional groups and connectivity:
- ¹H NMR : Look for characteristic peaks: pyridyl protons (δ 7.5–8.5 ppm), n-propyl chain (δ 0.9–1.5 ppm for CH₃, δ 1.6–1.8 ppm for CH₂), and sulfonamide NH (δ 3.0–3.5 ppm, broad) .
- IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹) . Discrepancies in NH proton integration may indicate incomplete reaction or hydrolysis—address via iterative recrystallization .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectroscopic data for sulfonamide derivatives like this compound?
Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. To mitigate:
- Standardize solvents : Use deuterated DMSO for NMR to stabilize NH protons and reduce exchange broadening .
- Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G* level) to validate assignments .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out adducts or degradation products .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Methodological Answer: Use Molecular Orbital (MO) Theory and Frontier Orbital Analysis :
- Calculate electron density maps (e.g., via Gaussian09) to identify electrophilic (pyridine N) and nucleophilic (sulfonamide S) sites .
- Simulate reaction pathways (e.g., Fukui indices) to predict regioselectivity in substitution reactions . Experimental validation: Perform kinetic studies under varying pH conditions to correlate computational predictions with observed reactivity .
Q. What crystallographic techniques are critical for elucidating the solid-state conformation of this compound?
Methodological Answer: Single-crystal X-ray diffraction is essential:
- Grow crystals via slow evaporation of a saturated acetonitrile solution.
- Analyze packing motifs (e.g., hydrogen-bonding networks between sulfonamide NH and pyridyl N) to explain solubility and stability trends .
- Compare torsion angles (C-S-N-C) with DFT-optimized geometries to assess steric effects from the n-propyl group .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
Methodological Answer: Conduct Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under controlled atmospheres:
- TGA : Compare decomposition onset temperatures (T₀) in nitrogen vs. air to identify oxidative degradation pathways .
- DSC : Detect polymorphic transitions or melting points (report heating rates, e.g., 10°C/min). Contradictions may arise from impurities—cross-validate with HPLC purity data and repeat experiments using rigorously dried samples .
Experimental Design
Q. What in vitro assays are suitable for probing the biological activity of this compound without commercial bias?
Methodological Answer: Design enzyme inhibition assays targeting sulfonamide-sensitive pathways (e.g., carbonic anhydrase):
- Protocol : Incubate the compound with bovine carbonic anhydrase II (0.1 µM) in Tris buffer (pH 7.4) and monitor CO₂ hydration via stopped-flow spectrophotometry .
- Controls : Use acetazolamide as a positive control; include solvent-only blanks.
- Data Interpretation : Calculate IC₅₀ values and compare with literature for structurally related sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
